2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol
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Overview
Description
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol is an organic compound with the molecular formula C17H20O2 It is a derivative of benzene, characterized by the presence of three methyl groups, a phenylethyl group, and two hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the alkylation of benzene derivatives followed by selective methylation and hydroxylation steps. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The phenylethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: A benzene derivative with three methyl groups but lacking the phenylethyl and hydroxyl groups.
2,3,5-Trimethylphenol: Similar structure but with only one hydroxyl group and no phenylethyl group.
4-Phenylphenol: Contains a phenyl group but lacks the methyl and additional hydroxyl groups
Uniqueness
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol is unique due to the combination of its structural features, including multiple methyl groups, a phenylethyl group, and two hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
669091-65-0 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol |
InChI |
InChI=1S/C17H20O2/c1-10-11(2)17(19)15(13(4)16(10)18)12(3)14-8-6-5-7-9-14/h5-9,12,18-19H,1-4H3 |
InChI Key |
MYJBVLPONYMSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C(C)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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